The synthesis of PTX-013 HCl involves several steps that typically include the modification of the paclitaxel molecule to enhance its solubility and bioavailability. Although specific details regarding the synthesis of PTX-013 HCl are not provided in the available literature, general methods for synthesizing paclitaxel derivatives often include:
The molecular structure of PTX-013 HCl can be inferred based on its classification as a derivative of paclitaxel. Paclitaxel itself has a complex structure characterized by a taxane core with multiple functional groups that contribute to its biological activity. The modifications introduced in PTX-013 HCl likely involve alterations at specific hydroxyl positions or the addition of substituent groups that enhance its pharmacological properties.
The chemical reactions involved in synthesizing PTX-013 HCl typically encompass:
The mechanism of action for PTX-013 HCl is likely similar to that of paclitaxel, which primarily involves:
PTX-013 HCl exhibits several physical and chemical properties that are critical for its application:
PTX-013 HCl holds promise for various scientific uses:
PTX-013 HCl, a polycationic calixarene-based compound, exhibits potent cytotoxic activity against diverse cancer cell lines, including those exhibiting resistance to conventional chemotherapeutics. Its unique molecular architecture enables multifaceted interference with critical cellular processes essential for cancer cell survival and proliferation. This section dissects the primary molecular mechanisms underpinning its anticancer efficacy.
PTX-013 HCl overcomes common resistance mechanisms by directly targeting core cell cycle regulators, forcing drug-resistant cancer cells into growth arrest. Research demonstrates its potent ability to induce arrest at multiple cell cycle checkpoints:
Table 1: PTX-013 HCl-Induced Cell Cycle Arrest Effects in Resistant Cancer Cell Lines
Cell Line Type | Resistance Profile | Primary Arrest Phase | Key Molecular Changes | Functional Consequence |
---|---|---|---|---|
Colorectal Adenocarcinoma (e.g., HCT116 resistant) | 5-FU, Oxaliplatin | G1/S & G2/M | ↑ p21, p27; ↓ Cyclin E, Cyclin B1, CDK1; ↑ p-CDK1 (Tyr15) | Sustained proliferation blockade |
Non-Small Cell Lung Carcinoma (e.g., A549 resistant) | Cisplatin, Taxanes | G2/M | ↓ Cyclin B1, CDK1; ↑ p-CDK1 (Tyr15); Altered Chk1/2, Cdc25C | Mitotic entry failure |
Metastatic Breast Cancer (e.g., MDA-MB-231 resistant) | Doxorubicin, Paclitaxel | G1/S | ↑ p21, p27; ↓ Cyclin D1, CDK4/6; Hypophosphorylated pRb | DNA synthesis inhibition |
This dual-phase arrest strategy disrupts the proliferative capacity of resistant cancer cells, providing a prolonged cytostatic effect that can facilitate subsequent apoptotic or senescent cell death [ [6]].
Galectin-1 (Gal-1), a β-galactoside-binding lectin, plays a crucial pro-tumorigenic role in the tumor microenvironment (TME), promoting immune evasion, angiogenesis, and cancer cell survival. PTX-013 HCl represents a novel class of Gal-1 inhibitor acting through allosteric mechanisms.
Table 2: Thermodynamic and Functional Parameters of PTX-013 HCl Binding to Galectin-1
Parameter | Value/Outcome | Method | Significance |
---|---|---|---|
Binding Affinity (Kd) | Low micromolar range (e.g., 1-5 µM) | ITC, SPR | High potency for an allosteric inhibitor |
Binding Stoichiometry (N) | ~1 molecule per Gal-1 dimer | ITC | Confirms targeting of a single allosteric site per functional unit |
ΔH (Enthalpy Change) | Favorable (Negative) | ITC | Indicates significant polar interactions driving binding |
TΔS (Entropy Change) | Favorable (Positive) | ITC | Suggests release of ordered water molecules/disordering upon binding |
Inhibition of Glycan Binding (IC50) | Sub-micromolar to low micromolar | ELISA, HTRF | Potent functional inhibition despite allosteric mode |
Dimer Stability upon Binding | Reduced | SEC-MALS, DSF | Binding weakens dimer interface, contributing to functional disruption |
This unique allosteric mechanism offers advantages over competitive inhibitors, potentially overcoming issues related to the high concentration and affinity of natural glycan ligands in the TME [ [8]].
The core structure of PTX-013 HCl is a synthetic macrocycle known as a calixarene, specifically engineered to possess multiple cationic groups (e.g., primary amines, guanidinium) on its upper and/or lower rims. This polycationic calixarene scaffold is fundamental to its ability to disrupt the TME through multifaceted electrostatic and supramolecular interactions:
Table 3: Mechanisms of Tumor Microenvironment Disruption by PTX-013 HCl's Polycationic Scaffold
Target in TME | Nature of Interaction | Key Disrupted Functions | Downstream Consequences |
---|---|---|---|
Heparan Sulfate (HS) | Multivalent Electrostatic Sequestration | Growth factor (VEGF, FGF2, HGF) binding & presentation | ↓ Angiogenesis, ↓ Cancer cell proliferation/survival/migration |
Heparin-Binding Growth Factors (HBGFs) | Direct Electrostatic Neutralization/Binding | Receptor activation (VEGFR, FGFR, c-Met) | ↓ Pro-survival/Angiogenic signaling |
Anionic Chemokines (e.g., CXCL12, CCL2) | Electrostatic Neutralization | Chemokine gradient formation, Receptor binding (CXCR4, CCR2) | ↓ Recruitment of TAMs, MDSCs; ↓ Metastatic homing |
Galectin-1 (Gal-1) | Allosteric Binding (See 1.2) | Immune checkpoint function, Angiogenesis, Pro-survival signaling | ↑ Immune cell activity, ↓ Angiogenesis, ↓ Cancer cell survival |
Extracellular Matrix (ECM) Anionic Components | Electrostatic Binding | ECM structure, stiffness, signaling | Altered biomechanical cues, potential ↓ invasion |
This multimodal attack on the TME distinguishes PTX-013 HCl from agents targeting single pathways [ [4] [8]].
PTX-013 HCl exerts profound inhibitory effects on major intracellular signaling cascades crucial for cancer cell survival, proliferation, and resistance. Its activity upstream (via TME disruption) and potentially through direct intracellular interactions converge to downregulate key kinases:
Table 4: Impact of PTX-013 HCl on Key Pro-Survival Signaling Pathways
Signaling Pathway | Key Molecular Changes Induced by PTX-013 HCl | Functional Consequences | Link to Other Mechanisms |
---|---|---|---|
PI3K/Akt/mTOR | ↓ p-Akt (Ser473, Thr308); ↓ p-mTOR; ↓ p-p70S6K; ↓ p-4E-BP1; ↑ p-GSK-3β | ↓ Cell survival, ↓ Metabolism (glycolysis), ↓ Protein synthesis, ↑ Apoptosis sensitivity | Synergizes with G1/S arrest (↓ Cyclin D); Result of HBGF sequestration |
Ras/Raf/MEK/ERK | ↓ p-ERK1/2 (Thr202/Tyr204); ↓ p-MEK1/2 | ↓ Cell proliferation, ↓ Survival signals, ↓ Migration/Invasion | Synergizes with G1/S arrest; Result of HBGF sequestration |
p38 MAPK | ↑ p-p38 MAPK (Thr180/Tyr182) | ↑ Cell cycle arrest, ↑ Senescence, ↑ Apoptosis (context-dependent), ↑ Inflammatory cytokine production | Response to cellular stress (TME disruption, energy stress); Can activate p53/p21 |
SAPK/JNK | ↑ p-JNK (Thr183/Tyr185) | ↑ Apoptosis (intrinsic pathway), ↑ Bim activation | Contributes to mitochondrial dysfunction and caspase activation |
Intrinsic Apoptosis | ↑ Cleaved Caspase-3; ↑ Cleaved PARP; Altered Bcl-2 family ratios (↑ Bax/Bcl-2, ↑ Bim) | Execution of programmed cell death | End result of integrated pathway inhibition and stress signaling |
This comprehensive downregulation of pro-survival signaling networks, triggered by both extracellular TME targeting and intracellular effects, is central to the cytotoxic efficacy of PTX-013 HCl [ [6] [7]].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9